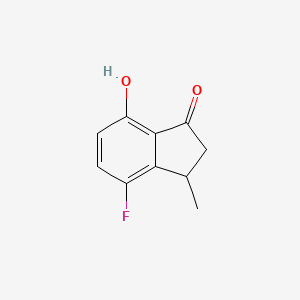

![molecular formula C18H29N5O2 B2408196 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-60-1](/img/structure/B2408196.png)

1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

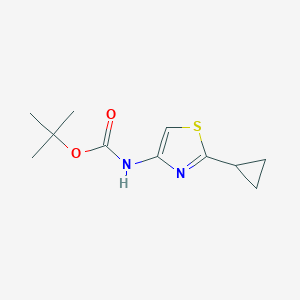

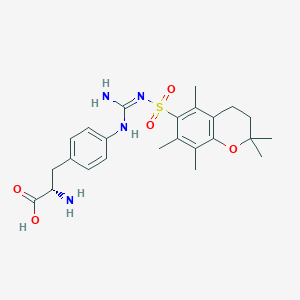

1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Receptor Affinity

A study by Chłoń-Rzepa et al. (2013) demonstrated the design of new 8-aminoalkyl derivatives of purine-2,6-dione, showing significant affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties in animal models, indicating their potential in treating psychiatric disorders. The modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens up possibilities for designing new serotonin (5-HT) ligands with a preserved π electron system and lower molecular weight, contributing to the pharmacological field with new potential therapeutic agents (Chłoń-Rzepa et al., 2013).

Analytical and Structural Chemistry

In the realm of analytical and structural chemistry, the work of Latosinska et al. (2014) on methylxanthines provided insight into the topology of interactions in pharmaceutically relevant polymorphs. Through experimental and computational studies, the research highlighted the therapeutic potential of methylxanthines, elucidating the importance of intra- and intermolecular interactions for effective recognition and binding processes. This study underscores the role of structural analysis in understanding the pharmacological effects of compounds related to purine-2,6-dione derivatives (Latosinska et al., 2014).

Synthesis and Chemical Properties

Mangasuli et al. (2019) focused on the microwave-assisted synthesis of coumarin-purine hybrids, exploring their antioxidant activity and DNA cleavage capabilities. This study not only sheds light on the synthetic accessibility of purine derivatives but also their potential biological activities, paving the way for further exploration in drug development and chemical biology (Mangasuli et al., 2019).

Metal Complex Formation

Research by Shaker (2011) on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with other ligands demonstrated the formation of complexes with potential for various applications, including catalysis and materials science. The study explored the coordination chemistry of purine derivatives, contributing to the understanding of their chemical properties and interactions with metal ions (Shaker, 2011).

properties

IUPAC Name |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-12(2)10-23-14(11-22-9-7-6-8-13(22)3)19-16-15(23)17(24)21(5)18(25)20(16)4/h12-13H,6-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTRCTXBFMQDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)